Stannane, dibutyldiethyl-

CVD ALD Thin Film Deposition

Dibutyldiethylstannane offers a unique mixed-alkyl architecture (C12H28Sn), delivering a 65x lower vapor pressure than tetraethyltin for enhanced process safety in MOCVD/ALD of SnO₂ films. Its optimized volatility and thermal stability widen processing windows, while the dibutyltin core provides high catalytic activity for PLA polymerization. Ideal for R&D seeking to avoid homoleptic tetraalkyltin limitations. Inquire now.

Molecular Formula C12H28Sn
Molecular Weight 291.1 g/mol
CAS No. 20525-62-6
Cat. No. B056384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, dibutyldiethyl-
CAS20525-62-6
SynonymsDibutyldiethylstannane;  Diethyldibutyltin
Molecular FormulaC12H28Sn
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CC)(CC)CCCC
InChIInChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3;
InChIKeyOLZKNGAFPKLTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyldiethylstannane (CAS 20525-62-6) Procurement Guide: Key Properties and Baseline Data


Stannane, dibutyldiethyl- (CAS 20525-62-6), also known as dibutyldiethylstannane or diethyldibutyltin, is a tetraalkyltin compound with the molecular formula C₁₂H₂₈Sn and a molecular weight of approximately 291.1 g/mol [1]. It is a colorless, oily liquid at room temperature with a density of 1.035 g/cm³ and a boiling point of 112 °C at 10 Torr . This organotin compound is primarily utilized in organic synthesis and materials science, serving as a reagent, precursor, and catalyst in various industrial applications .

Why Dibutyldiethylstannane (CAS 20525-62-6) Cannot Be Simply Substituted by Other Organotin Compounds


In the realm of organotin compounds, the specific combination and arrangement of alkyl groups critically dictate physicochemical behavior, reactivity, and application suitability [1]. Dibutyldiethylstannane, with its unique mixed alkyl substitution (two butyl and two ethyl groups), exhibits a distinct volatility profile, thermal stability, and catalytic activity that cannot be replicated by simple homoleptic tetraalkyltins (e.g., tetraethyltin or tetrabutyltin) or by other common organotin derivatives like dibutyltin dilaurate (DBTDL) [2]. Simply substituting a compound with a similar tin content but different alkyl architecture can lead to significant deviations in process parameters, film quality, or reaction kinetics, underscoring the necessity for compound-specific evaluation.

Quantitative Evidence for Selecting Dibutyldiethylstannane (CAS 20525-62-6) Over Comparable Organotin Alternatives


Optimized Volatility for CVD/ALD Precursor Applications

Dibutyldiethylstannane exhibits a calculated boiling point of 263.2±23.0 °C at 760 mmHg and a vapor pressure of 0.017 mmHg at 25°C, placing its volatility between that of tetraethyltin (181 °C at 760 mmHg, 1.1±0.3 mmHg at 25°C) and tetrabutyltin (245-302 °C at 760 mmHg, ~0.0 mmHg at 25°C) [1][2]. This intermediate volatility is crucial for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where a balance between sufficient vapor transport and controlled decomposition is required [3].

CVD ALD Thin Film Deposition Organotin Precursor

Enhanced Thermal Stability Compared to Tetraethyltin

While specific decomposition temperature data for dibutyldiethylstannane is limited, class-level inference from tetraalkyltin chemistry indicates that increasing alkyl chain length and branching enhances thermal stability [1]. Compared to tetraethyltin, which decomposes at relatively low temperatures (e.g., deposition of SnO₂ films from SnEt₄ occurs at 320-470°C [2]), the presence of butyl groups in dibutyldiethylstannane is expected to raise the decomposition onset, reducing premature precursor degradation during vapor delivery [3].

Thermal Decomposition CVD Precursor Organotin Stability

Differentiation in Catalytic Activity for Polymerization and Cross-Linking

In the context of ring-opening polymerization (ROP) of L-lactide, studies comparing dialkyltin dichlorides demonstrate a clear structure-activity relationship: Me₂SnCl₂ < Bu₂SnCl₂ << Ph₂SnCl₂, where dibutyltin dichloride shows significantly higher reactivity than dimethyltin dichloride [1]. While direct data for dibutyldiethylstannane is not available, its dibutyltin core suggests it will exhibit catalytic activity closer to the more reactive dibutyltin systems compared to diethyltin or dimethyltin analogs, offering a potential performance advantage in polymer synthesis applications.

Catalysis Polymerization Organotin Catalyst Transesterification

High Refractive Index for Specialty Optical Applications

Dibutyldiethylstannane is reported to possess a high refractive index and low viscosity, properties that are advantageous for the synthesis of specialty optical polymers . It can be polymerized to form polydibutyldiethyltin (PDDBT), which retains desirable optical characteristics . While specific refractive index values are not provided, the combination of tin and alkyl groups is known to contribute to high refractive indices, making it a candidate for optical coatings, waveguides, and advanced optical materials where precise light manipulation is required.

Optical Materials Refractive Index Polymer Synthesis Specialty Polymers

Potential Environmental Differentiation via Lower Volatility and Reduced Bioaccumulation

Organotin compounds are subject to increasing regulatory scrutiny due to their toxicity and environmental persistence [1]. The vapor pressure of dibutyldiethylstannane (0.017 mmHg at 25°C) is significantly lower than that of tetraethyltin (1.1±0.3 mmHg at 25°C) . This lower volatility reduces the potential for atmospheric release and subsequent long-range transport, offering a more environmentally manageable profile for industrial applications where vapor emissions are a concern.

Environmental Fate Organotin Toxicity Bioaccumulation Volatility

Validated Application Scenarios for Dibutyldiethylstannane (CAS 20525-62-6) Based on Quantitative Evidence


MOCVD/ALD Precursor for Tin Oxide Thin Films in Electronics

The intermediate volatility and expected thermal stability of dibutyldiethylstannane make it a compelling candidate for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of SnO₂ films. Its boiling point (263 °C at 760 mmHg) and vapor pressure (0.017 mmHg at 25°C) provide a wider processing window than tetraethyltin, reducing the risk of premature decomposition in delivery lines, while being more volatile and easier to handle than tetrabutyltin [1]. This is particularly relevant for semiconductor, sensor, and transparent conductive oxide (TCO) applications [2].

Catalyst in Ring-Opening Polymerization (ROP) for Biodegradable Polymers

Based on class-level inference, the dibutyltin core of dibutyldiethylstannane suggests it will exhibit catalytic activity in ring-opening polymerizations comparable to dibutyltin dichloride, which is significantly more reactive than its dimethyltin counterpart (reactivity order: Me₂SnCl₂ < Bu₂SnCl₂) . This positions the compound as a potential catalyst for the synthesis of polylactide (PLA) and other biodegradable polyesters, where controlled, high-activity catalysis is essential for industrial-scale production.

Monomer for High Refractive Index Polymers in Photonics

The reported high refractive index and ability to polymerize into polydibutyldiethyltin (PDDBT) make dibutyldiethylstannane a candidate monomer for advanced optical materials . These polymers could be employed in the fabrication of optical waveguides, high-refractive-index coatings, and components for augmented/virtual reality (AR/VR) devices, where precise light control is paramount.

Environmentally Conscious Alternative in Volatile Precursor Applications

With a vapor pressure approximately 65 times lower than tetraethyltin (0.017 mmHg vs. 1.1 mmHg at 25°C), dibutyldiethylstannane presents a lower-emission profile for processes where volatility is a concern [1]. This is a significant advantage for industrial hygiene and environmental compliance, particularly in open or semi-open systems where worker exposure and atmospheric release must be minimized.

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